

# Unveiling CDD-1653: A Potent and Selective BMPR2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **CDD-1653**, a novel and highly selective inhibitor of the Bone Morphogenetic Protein Receptor Type 2 (BMPR2). All data is presented in a structured format for clarity and ease of comparison, accompanied by detailed experimental methodologies and visual representations of its mechanism of action and experimental workflows.

# **Chemical Structure and Physicochemical Properties**

**CDD-1653** is a small molecule inhibitor with the chemical formula C21H22N6O4S and a molecular weight of 454.51 g/mol .[1] Its unique structure is key to its high potency and selectivity.

Table 1: Chemical and Physicochemical Properties of CDD-1653



| Property          | Value                                                                    | Reference |
|-------------------|--------------------------------------------------------------------------|-----------|
| CAS Number        | 3034216-44-6                                                             | [1]       |
| Molecular Formula | C21H22N6O4S                                                              | [1]       |
| Molecular Weight  | 454.51                                                                   | [1]       |
| Appearance        | Solid                                                                    | [1]       |
| SMILES            | O=C1N(C=2C=CC=CC2)CCN(<br>C3=NC(=NC=C3OC)NC4=CC<br>=CC(=C4)S(=O)(=O)N)C1 | [2]       |

# **Biological Activity and Mechanism of Action**

CDD-1653 is a potent and highly selective inhibitor of the Bone Morphogenetic Protein Receptor Type 2 (BMPR2), a transmembrane serine/threonine kinase.[1][3][4][5] It exhibits a half-maximal inhibitory concentration (IC50) of 2.8 nM for BMPR2.[1][2][3][5] The mechanism of action involves the inhibition of ATP binding to the kinase domain of BMPR2, which subsequently blocks the phosphorylation of downstream signaling molecules, primarily the transcription factors SMAD1, SMAD5, and SMAD8 (SMAD1/5/8).[2][3][4][5] This disruption of the BMP signaling pathway makes CDD-1653 a valuable tool for studying diseases associated with this pathway.[2][3][4][5]

Notably, **CDD-1653** demonstrates remarkable selectivity for BMPR2, with over 360-fold greater selectivity against ALK1 and inactivity against other type 1 and type 2 TGFβ family kinases.[1] Furthermore, it has been shown to be completely selective against a panel of over 408 other kinases.[1]

In cellular assays, **CDD-1653** effectively suppresses BMP-mediated gene expression.[1] Specifically, it inhibits the activity of a BMP-responsive element (BRE) luciferase reporter in 293T cells with an IC50 of 6.92  $\mu$ M.[1] Moreover, pretreatment of Human Umbilical Vein Endothelial Cells (HUVECs) with 25  $\mu$ M **CDD-1653** significantly reduces the BMP9-stimulated phosphorylation of SMAD1/5.[1]

Table 2: In Vitro and Cellular Activity of CDD-1653



| Assay                            | Parameter  | Value                               | Cell<br>Line/System | Reference    |
|----------------------------------|------------|-------------------------------------|---------------------|--------------|
| BMPR2 Kinase<br>Assay            | IC50       | 2.8 nM                              | In vitro            | [1][2][3][5] |
| BRE-Luciferase<br>Reporter Assay | IC50       | 6.92 μΜ                             | 293T-BRE-Luc        | [1]          |
| SMAD1/5<br>Phosphorylation       | Inhibition | Significant<br>decrease at 25<br>µM | HUVECs              | [1]          |

# Signaling Pathway of BMPR2 and Inhibition by CDD-1653

The following diagram illustrates the canonical BMP signaling pathway and the point of intervention by **CDD-1653**.





Click to download full resolution via product page

BMPR2 signaling pathway and inhibition by CDD-1653.

# **Experimental Protocols**

The following are representative protocols for key experiments used to characterize the activity of **CDD-1653**.



# **BMPR2 Kinase Assay (Radiometric)**

This assay measures the direct inhibitory effect of CDD-1653 on the kinase activity of BMPR2.

- Reaction Setup: Prepare a reaction mixture containing recombinant human BMPR2 enzyme, a suitable substrate (e.g., Myelin Basic Protein), and [y-33P]-ATP in a kinase reaction buffer.
- Compound Addition: Add varying concentrations of CDD-1653 or a vehicle control (e.g., DMSO) to the reaction mixture.
- Incubation: Initiate the kinase reaction by adding the ATP and incubate at 30°C for a specified time (e.g., 60 minutes).
- Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
- Detection: Spot the reaction mixture onto a filter membrane, wash to remove unincorporated [y-33P]-ATP, and measure the incorporated radioactivity using a scintillation counter.
- Data Analysis: Calculate the percentage of inhibition for each concentration of CDD-1653
  and determine the IC50 value by fitting the data to a dose-response curve.

## **BRE-Luciferase Reporter Assay**

This cell-based assay assesses the ability of **CDD-1653** to inhibit BMP-induced gene transcription.





Click to download full resolution via product page

Workflow for a BRE-Luciferase Reporter Assay.



- Cell Culture: Seed 293T cells stably expressing a BMP-responsive element (BRE) driving a luciferase reporter gene (293T-BRE-Luc) into 96-well plates.
- Compound Treatment: After 24 hours, pre-treat the cells with a serial dilution of CDD-1653 or vehicle control for 1 hour.
- Stimulation: Stimulate the cells with a specific BMP ligand (e.g., 10 ng/mL BMP2 or BMP9).
- Incubation: Incubate the plates for an appropriate time (e.g., 6-24 hours) to allow for luciferase expression.
- Cell Lysis: Wash the cells with PBS and then add a passive lysis buffer to each well.
- Luminescence Measurement: Add a luciferase assay reagent containing the substrate (luciferin) to each well and immediately measure the luminescence using a plate-reading luminometer.
- Data Analysis: Normalize the luciferase activity to a control and plot the results against the concentration of CDD-1653 to calculate the IC50 value.

### Western Blotting for SMAD1/5 Phosphorylation

This method is used to detect the level of phosphorylated SMAD1/5 in cells treated with **CDD-1653**.

- Cell Treatment: Plate cells (e.g., HUVECs) and grow to 70-80% confluency. Serum-starve the cells overnight, then pre-treat with **CDD-1653** or vehicle for 1 hour before stimulating with a BMP ligand for 15-30 minutes.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.



- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated SMAD1/5 overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. merckmillipore.com [merckmillipore.com]
- 2. CDD-1653 Immunomart [immunomart.com]
- 3. CDD-1653 | BMPR2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Unveiling CDD-1653: A Potent and Selective BMPR2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b10860789#chemical-structure-and-properties-of-cdd-1653]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com